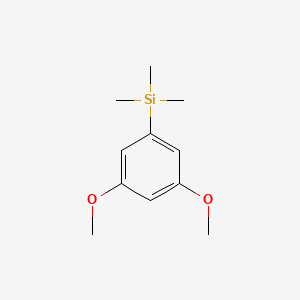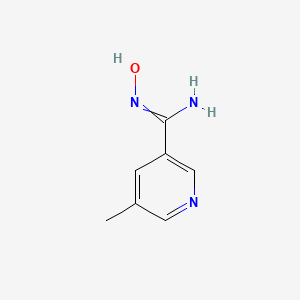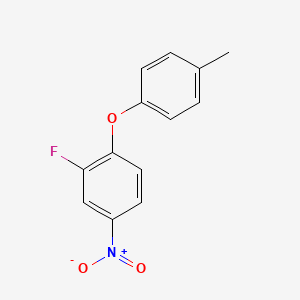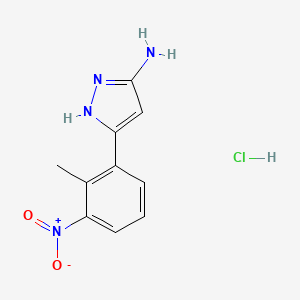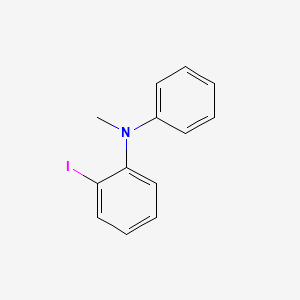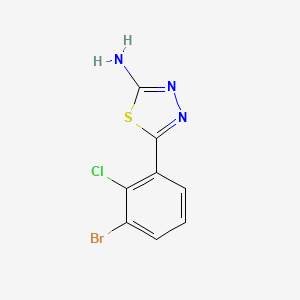![molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
化学反応の分析
Types of Reactions
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.
Substitution: Various nucleophiles and electrophiles.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Major Products Formed
Cyclopropanation: Formation of the bicyclic structure.
Substitution: Substituted derivatives of the compound.
Reduction: Open-chain amines and other reduced products.
科学的研究の応用
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with nitrogen atoms, used in similar applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12) |
InChIキー |
KPSAPNQYLQBNLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2CC2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


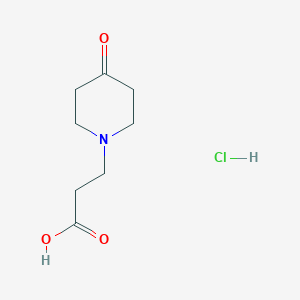
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
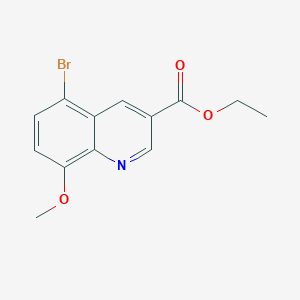
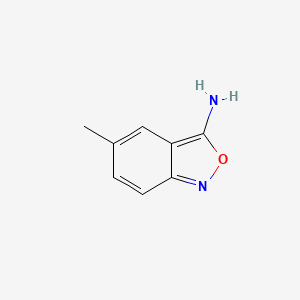
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
